N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide
Description
N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide is a tricyclic compound featuring a complex azatricyclo[6.3.1.0^{4,12}]dodeca-pentaene core. The molecule includes a 2-ethyl-3-oxo substituent on the nitrogen atom of the azacycle and a 2-phenylacetamide moiety attached to the ninth position of the tricyclic system.
Key structural attributes:
- Core: A rigid, fused tricyclic system with conjugated double bonds, likely influencing stability and electronic properties.
- Substituents: The 2-ethyl-3-oxo group may enhance solubility, while the 2-phenylacetamide moiety could contribute to target binding via aromatic interactions.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAUSYNZIYJVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=CC=C4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and features a unique tricyclic azatricyclo framework, which contributes to its distinctive properties and biological interactions.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₂O₂, and its structure can be represented as follows:
Key Structural Features:
- Tricyclic Framework: Provides stability and potential interaction sites for biological activity.
- Functional Groups: Contains an amide linkage which is crucial for biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
While the precise mechanism of action remains to be fully elucidated, preliminary research suggests that this compound may interact with specific enzymes or receptors within biological pathways. It is believed to alter enzymatic activity or receptor binding affinities, leading to various biological effects:
- Enzyme Interaction: May inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Modulation: Potentially affects neurotransmitter receptors or other signaling pathways.
Case Studies
-
Anticancer Activity:
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- The compound's ability to induce apoptosis in cancer cells was highlighted as a significant mechanism contributing to its anticancer properties.
-
Antimicrobial Properties:
- Research indicated that N-{2-ethyl-3-oxo...} showed promising antimicrobial activity against Gram-positive bacteria.
- Further studies are needed to explore its efficacy against a broader spectrum of pathogens.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Modulates specific enzyme activity |
Synthesis and Analytical Techniques
The synthesis of N-{2-ethyl-3-oxo...} typically involves multiple synthetic steps starting from readily available precursors. Common methods include:
- Condensation Reactions: Often utilized in the formation of the amide bond.
- Purification Techniques: High-performance liquid chromatography (HPLC) is frequently employed to ensure purity.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the compound and confirming its structure.
Scientific Research Applications
Structural Characteristics
The compound features a unique tricyclic azatricyclo framework that contributes to its distinctive properties. The molecular formula is with a molecular weight of approximately 364.41 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its functional versatility in research applications.
Scientific Research Applications
The applications of this compound span across several domains:
Medicinal Chemistry
Research indicates that N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide has potential as a drug candidate due to its unique structural features that may interact with biological targets such as enzymes or receptors.
Antimicrobial and Anticancer Properties
Studies have shown promising results regarding its antimicrobial and anticancer activities. The compound is believed to alter enzymatic activity or receptor binding affinities, leading to various biological effects that warrant further investigation.
Chemical Research
This compound serves as a building block for the synthesis of more complex molecules in organic chemistry. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Case Studies and Research Findings
Several studies have been documented regarding the biological activities and synthetic methodologies of this compound:
- Enzymatic Activity Modulation : Research published in medicinal chemistry journals has highlighted how this compound can modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Interaction Studies : Investigations into its binding affinity with various receptors have shown potential for therapeutic applications in treating diseases linked to receptor dysregulation.
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Azatricyclo and Bicyclo Derivatives
Key Observations :
Insights :
- Common Techniques : The use of SHELX software for crystallographic refinement is widespread in resolving complex structures like the target compound.
- Pharmacopeial Standards : Bicyclo derivatives undergo stringent quality tests (e.g., crystallinity, pH), suggesting similar protocols may apply to the target compound if developed pharmaceutically.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-ethyl-3-oxo-2-azatricyclo[...]phenylacetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step sequences, including cyclization, acetylation, and sulfanyl group introduction. Key steps include:
- Cyclization : Use catalysts like sodium hydride in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours to form the tricyclic core .
- Acetylation : Employ acetic anhydride with a base (e.g., triethylamine) under reflux in dichloromethane .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>70%) and purity (>95%) .
- Optimization : Reaction time, temperature, and solvent polarity significantly affect yields. Design of Experiments (DoE) can systematically optimize parameters .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodology : Combine spectroscopic and crystallographic methods:
- NMR : 1H and 13C NMR (DMSO-d6) resolve aromatic protons (δ 6.8–8.1 ppm) and carbonyl groups (δ 165–175 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragments, verifying the molecular formula .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) determines absolute configuration and bond angles, critical for stereochemical assignments .
Q. What preliminary assays are used to evaluate the compound's biological activity?
- Methodology : Initial screens include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity for target proteins (KD values) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds (amide groups) and π-π stacking (phenyl rings) .
- Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) predicts electronic properties (HOMO-LUMO gaps) and reactive sites for derivatization .
- SAR Analysis : Compare binding scores of analogs to identify substituents enhancing affinity (e.g., electron-withdrawing groups on the phenyl ring) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Orthogonal Assays : Validate hits using both enzymatic (e.g., fluorescence) and cellular (e.g., luciferase reporter) assays to rule out false positives .
- Purity Verification : HPLC-UV/ELSD (>99% purity) ensures activity is not due to impurities .
- Meta-Analysis : Cross-reference datasets with PubChem BioAssay or ChEMBL to identify consensus targets .
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Methodology :
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., epimerization) at scale .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C) improve turnover and recyclability .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Methodological Considerations
Q. What experimental controls are critical when studying this compound's mechanism of action?
- Negative Controls : Use inactive analogs (e.g., methylated amide) to confirm target specificity .
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Kinetic Controls : Time-course assays distinguish allosteric vs. competitive inhibition .
Q. How can synthetic byproducts be characterized and minimized?
- Byproduct Identification : LC-MS/MS and NMR detect impurities (e.g., de-ethylated derivatives) .
- Minimization Strategies : Adjust pH during acetylation (pH 7–8) and reduce reaction temperature post-cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
